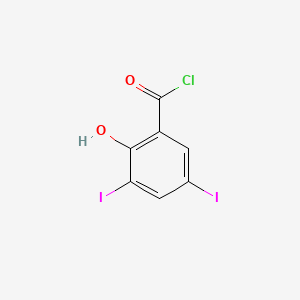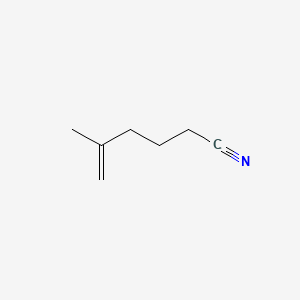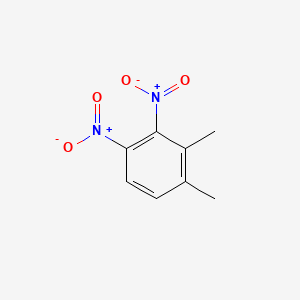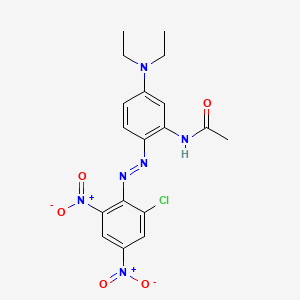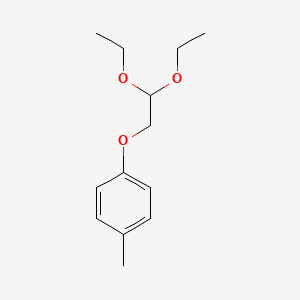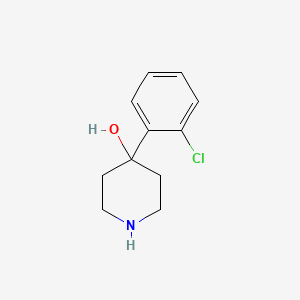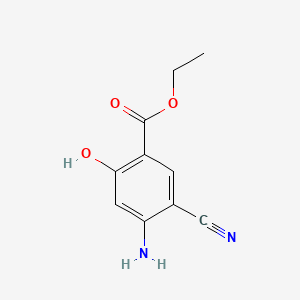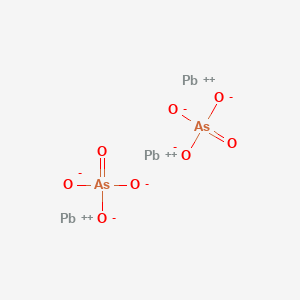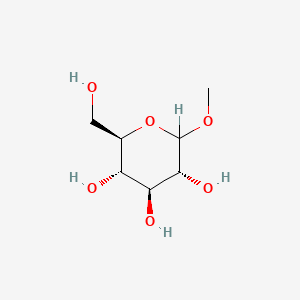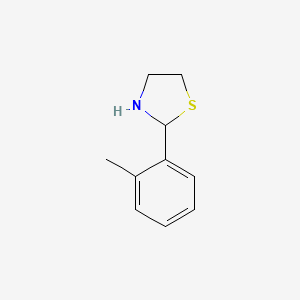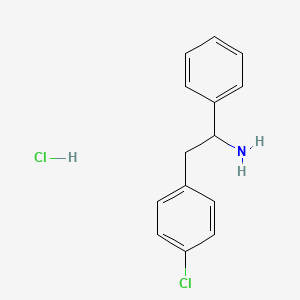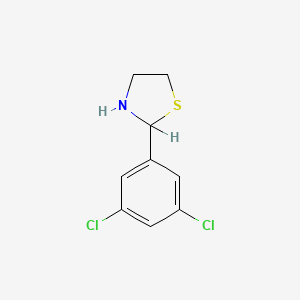
2-(3,5-二氯苯基)噻唑烷
描述
2-(3,5-Dichlorophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 3,5-dichlorophenyl group. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .
科学研究应用
2-(3,5-Dichlorophenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
作用机制
Target of Action
Thiazolidine derivatives, such as 2-(3,5-Dichlorophenyl)thiazolidine, have been used successfully in the development of potent antidiabetic derivatives . They have been found to target enzymes like DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them key targets for antidiabetic drugs.
Mode of Action
Thiazolidine derivatives are known to interact with their targets through a fast reaction kinetics between 1,2-aminothiols and aldehydes .
Pharmacokinetics
Thiazolidine derivatives are known for their selectivity, purity, product yield, and pharmacokinetic activity . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.
Action Environment
The action of 2-(3,5-Dichlorophenyl)thiazolidine can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the reaction kinetics between 1,2-aminothiols and aldehydes . Additionally, the presence of other nucleophiles such as glutathione in the milieu could potentially interact with the compound .
生化分析
Biochemical Properties
2-(3,5-Dichlorophenyl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The interactions of 2-(3,5-Dichlorophenyl)thiazolidine with enzymes such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) are particularly noteworthy. These interactions can lead to the modulation of glucose and lipid metabolism, highlighting the compound’s potential in managing metabolic disorders .
Cellular Effects
2-(3,5-Dichlorophenyl)thiazolidine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of nuclear receptors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, the compound’s anti-inflammatory properties can reduce the production of pro-inflammatory cytokines, thereby influencing immune cell function .
Molecular Mechanism
The molecular mechanism of 2-(3,5-Dichlorophenyl)thiazolidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PPAR-γ results in the activation of this nuclear receptor, which in turn regulates the expression of genes involved in glucose and lipid metabolism . Additionally, 2-(3,5-Dichlorophenyl)thiazolidine can inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dichlorophenyl)thiazolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 2-(3,5-Dichlorophenyl)thiazolidine has been associated with sustained modulation of metabolic and inflammatory pathways, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(3,5-Dichlorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, the compound has been shown to improve metabolic parameters such as blood glucose and lipid levels . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(3,5-Dichlorophenyl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. For example, the compound’s activation of PPAR-γ influences the expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, 2-(3,5-Dichlorophenyl)thiazolidine can affect metabolic flux and metabolite levels, further highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of 2-(3,5-Dichlorophenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, 2-(3,5-Dichlorophenyl)thiazolidine can interact with intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(3,5-Dichlorophenyl)thiazolidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear receptors such as PPAR-γ suggests that 2-(3,5-Dichlorophenyl)thiazolidine may localize to the nucleus, where it can influence gene expression . Additionally, the compound’s presence in the cytoplasm can affect various signaling pathways and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction of 3,5-dichlorobenzaldehyde with cysteamine under acidic conditions to form the thiazolidine ring . This reaction can be carried out in various solvents, including ethanol or methanol, and often requires a catalyst such as hydrochloric acid to proceed efficiently.
Industrial Production Methods
Industrial production of 2-(3,5-Dichlorophenyl)thiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(3,5-Dichlorophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazolidine rings .
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are used as antidiabetic agents and share the thiazolidine ring structure.
Uniqueness
2-(3,5-Dichlorophenyl)thiazolidine is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKREORQCZQSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003516 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83522-15-0 | |
| Record name | Thiazolidine, 2-(3,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



